REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1.Cl.[C:11]([O:15][C:16](=[O:20])[CH2:17][CH2:18][NH2:19])([CH3:14])([CH3:13])[CH3:12].CCN(C(C)C)C(C)C>CS(C)=O.CCOCC>[C:8]([C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:19][CH2:18][CH2:17][C:16]([O:15][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:20])[CH:7]=1)#[N:9] |f:1.2|
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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ClC1=NC=CC(=C1)C#N
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Name
|
|
Quantity
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3.14 g
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Type
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reactant
|
Smiles
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Cl.C(C)(C)(C)OC(CCN)=O
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Name
|
|
Quantity
|
9.88 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CCOCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with water (3×60 mL) and brine (60 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
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Type
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CUSTOM
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Details
|
the solvents were removed under reduced pressure
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Type
|
CUSTOM
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Details
|
Purification by flash chromatography (silica, EtOAc/cHex)
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Name
|
|
Type
|
product
|
Smiles
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C(#N)C1=CC(=NC=C1)NCCC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |